Product packaging for (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate(Cat. No.:)

(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate

Cat. No.: B1259786
M. Wt: 175.12 g/mol
InChI Key: IMUGYKFHMJLTOU-WVZVXSGGSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

(4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate is a key biochemical intermediate with significant roles in microbial metabolism and bioenergy research. This compound is professionally supplied for research applications. In microbiological studies, this compound has been identified as one of ten significantly abundant metabolites produced by the probiotic bacterium Lactiplantibacillus plantarum strain L75a, indicating its potential role in complex microbial interactions, such as those between probiotics and pathogens . Furthermore, it serves as a critical catabolic intermediate in the bacterial degradation pathway of alginate, a polysaccharide found in brown macroalgae . In this pathway, which has been characterized in bacteria like Sphingomonas sp. A1, the compound is formed from 4-deoxy-L-erythro-hex-4-enopyranuronate and is subsequently reduced to 2-dehydro-3-deoxy-D-gluconate by an NADPH-dependent reductase . This route is of substantial interest for the microbial conversion of inedible algal biomass into biofuels and other valuable chemicals . This product is presented under the synonyms 4,5-dihydroxy-2,6-dioxo-hexanoic acid and 4-deoxy-L-erythro-5-hexoseulose uronate . It is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use. Researchers are encouraged to consult the relevant scientific literature for proper handling and application protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7O6- B1259786 (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H7O6-

Molecular Weight

175.12 g/mol

IUPAC Name

(4S,5S)-4,5-dihydroxy-2,6-dioxohexanoate

InChI

InChI=1S/C6H8O6/c7-2-5(10)3(8)1-4(9)6(11)12/h2-3,5,8,10H,1H2,(H,11,12)/p-1/t3-,5+/m0/s1

InChI Key

IMUGYKFHMJLTOU-WVZVXSGGSA-M

Isomeric SMILES

C([C@@H]([C@@H](C=O)O)O)C(=O)C(=O)[O-]

Canonical SMILES

C(C(C(C=O)O)O)C(=O)C(=O)[O-]

Origin of Product

United States

Ii. Biosynthesis and Metabolic Pathways

Enzymatic Formation of (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate

The direct synthesis of this compound is catalyzed by a specific dehydrogenase enzyme that acts on a precursor acid.

The enzyme responsible for the formation of this compound is 2-dehydro-3-deoxy-D-gluconate 6-dehydrogenase, assigned the Enzyme Commission (EC) number 1.1.1.126. nih.govresearchgate.net This enzyme is also known by other names, including 2-keto-3-deoxy-D-gluconate dehydrogenase. nih.govresearchgate.net Its systematic name is 2-dehydro-3-deoxy-D-gluconate:NADP+ 6-oxidoreductase. nih.govresearchgate.net

The enzymatic reaction is a dehydrogenation where 2-dehydro-3-deoxy-D-gluconate is oxidized. This reaction requires the coenzyme nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADP+) as the electron acceptor. The process yields three products: this compound, the reduced coenzyme NADPH, and a proton (H+). nih.govresearchgate.net

Enzymatic Reaction Summary

Enzyme Substrates Products

2-Dehydro-3-deoxy-D-gluconate 6-dehydrogenase belongs to the family of oxidoreductases. nih.gov Specifically, it is classified among those that act on the CH-OH group of a donor molecule with NAD+ or NADP+ serving as the acceptor. nih.gov

Mechanistic studies of analogous enzymes, such as 6-phosphogluconate dehydrogenase (6PGDH), which also catalyzes an oxidative decarboxylation, provide insight into this class of reactions. The mechanism for 6PGDH involves the oxidation of a hydroxyl group to a keto group, followed by a decarboxylation step. chemspider.com In some cases, the substrate itself can act as an allosteric activator, increasing the reaction rate at low concentrations. mdpi.comnih.gov This suggests that the activity of such dehydrogenases can be finely tuned by the availability of their substrates and products within the metabolic network.

The substrate for the main reaction, 2-dehydro-3-deoxy-D-gluconate (also known as 2-keto-3-deoxy-D-gluconate or KDG), is itself a product of a preceding enzymatic step. It is formed from the reduction of 4-Deoxy-L-erythro-5-hexoseulose Uronate (DEHU). nih.govresearchgate.net This reduction is catalyzed by DEHU reductase. researchgate.net The metabolism of alginate, therefore, involves the key molecule DEHU and the key enzymes alginate lyase and DEH reductase, which are responsible for its production and subsequent reduction to KDG. researchgate.net

The metabolic pathway begins with the breakdown of alginate, a linear polysaccharide composed of D-mannuronic acid and L-guluronic acid residues. researchgate.netnih.gov Alginate-degrading microorganisms employ enzymes called alginate lyases to cleave the polysaccharide. nih.gov Exo-acting alginate lyases, in particular, catalyze a β-elimination reaction that releases an unsaturated monouronate product from the non-reducing end of the polymer chain. nih.govnih.gov This product is specifically identified as 4-deoxy-β-L-threo-hex-4-enopyranuronic acid (also referred to as 4,5-unsaturated uronate or Δ). nih.govnih.gov

This unsaturated sugar, 4-deoxy-β-L-threo-hex-4-enopyranuronose, is an unstable intermediate. It subsequently undergoes ring-opening, either spontaneously or enzymatically, to form the linear molecule 4-Deoxy-L-erythro-5-hexoseulose Uronate (DEHU). researchgate.netnih.gov This conversion can be facilitated by enzymes of the KdgF family. nih.govresearchgate.net The formation of DEHU from this unsaturated precursor is a critical step that links the initial depolymerization of alginate to the central pathway leading to this compound.

Role of 2-Dehydro-3-deoxy-D-gluconate 6-Dehydrogenase (EC 1.1.1.126)

Involvement in Broader Metabolic Networks

The biosynthetic pathway of this compound is a component of a larger metabolic network for the assimilation of uronic acids, particularly those derived from alginate. researchgate.net Following the formation of 2-dehydro-3-deoxy-D-gluconate (KDG), the pathway connects to central metabolism. KDG is phosphorylated by a kinase to form 2-keto-3-deoxy-6-phosphogluconate (KDPG). researchgate.net KDPG is the key intermediate of the Entner-Doudoroff (ED) pathway. researchgate.net The ED pathway enzyme KDPG aldolase (B8822740) then cleaves KDPG into two fundamental metabolic building blocks: pyruvate (B1213749) and glyceraldehyde-3-phosphate. researchgate.net This positions the formation of this compound within a catabolic sequence that allows organisms to utilize complex polysaccharides like alginate as a source of carbon and energy. This pathway is significant in various bacteria, including some found in marine environments and the human gut. nih.gov

Table of Compounds

Compound Name Abbreviation / Synonym
This compound
2-Dehydro-3-deoxy-D-gluconate 2-Keto-3-deoxy-D-gluconate (KDG)
Nicotinamide adenine dinucleotide phosphate NADP+
Reduced nicotinamide adenine dinucleotide phosphate NADPH
4-Deoxy-L-erythro-5-hexoseulose Uronate DEHU
4-deoxy-β-L-threo-hex-4-enopyranuronose 4,5-unsaturated uronate (Δ)
Alginate
D-Mannuronic acid
L-Guluronic acid
2-Keto-3-deoxy-6-phosphogluconate KDPG
Pyruvate
Glyceraldehyde-3-phosphate

Alginate Degradation Pathways (e.g., in Bacteria like Sphingomonas sp. A1)

In certain bacteria, such as Sphingomonas sp. A1, this compound is a key intermediate in the degradation of alginate, a major polysaccharide component of brown algae. mdpi.comnih.gov The breakdown of alginate is a multi-step process initiated by the action of alginate lyases. These enzymes depolymerize alginate into unsaturated monosaccharides. mdpi.com

The unsaturated monosaccharide, 4,5-unsaturated uronate, is then converted into this compound (DEH). mdpi.com This conversion can occur both non-enzymatically and enzymatically. mdpi.com Following its formation, DEH is reduced by the enzyme DEH reductase to 2-keto-3-deoxy-D-gluconate (KDG). mdpi.com This reaction is a critical step in channeling the carbon from alginate into central metabolism. Subsequently, KDG is phosphorylated to 2-keto-3-deoxy-phosphogluconate (KDPG) by KDG kinase, and KDPG is then cleaved by KDPG aldolase into pyruvate and glyceraldehyde-3-phosphate, which are key metabolites in glycolysis. mdpi.com

The table below summarizes the key enzymatic steps in the degradation of alginate to central metabolites in Sphingomonas sp. A1.

EnzymeSubstrateProduct
Alginate LyaseAlginateUnsaturated Monosaccharides
---4,5-Unsaturated UronateThis compound (DEH)
DEH ReductaseThis compound (DEH)2-keto-3-deoxy-D-gluconate (KDG)
KDG Kinase2-keto-3-deoxy-D-gluconate (KDG)2-keto-3-deoxy-phosphogluconate (KDPG)
KDPG Aldolase2-keto-3-deoxy-phosphogluconate (KDPG)Pyruvate + Glyceraldehyde-3-phosphate

Potential Linkages to Ascorbate (B8700270) Metabolism (e.g., in Escherichia coli K-12)

While this compound is a known intermediate in alginate degradation, its direct involvement in ascorbate (Vitamin C) metabolism in organisms like Escherichia coli K-12 is not well-documented in publicly available research. The established anaerobic pathway for ascorbate utilization in E. coli involves a phosphotransferase system (PTS) for the uptake and phosphorylation of ascorbate, leading to intermediates that enter glycolysis. nih.gov Further research is required to determine if any cross-over or alternative pathways involving this compound exist.

Metabolic Profiling and Alterations in Biological Systems

The presence and concentration of this compound can be indicative of specific metabolic states or perturbations within a biological system.

Changes in Metabolite Levels in Response to Ionizing Radiation (e.g., in rat brain)

Metabolomic studies investigating the effects of ionizing radiation on the rat brain have revealed significant alterations in various metabolic pathways. However, current research available through broad searches does not specifically identify this compound as a metabolite that is significantly altered in the brain tissue of rats exposed to ionizing radiation. General findings from such studies point to widespread, dose- and time-dependent changes in the urinary metabolome of irradiated rats, characterized by a net downregulation of ion excretion. scispace.com More targeted and detailed analyses of brain tissue metabolomes would be necessary to ascertain the specific response of this compound to ionizing radiation.

Presence in Metabolomic Studies of Metabolic Dysregulation (e.g., in skeletal muscle of obese mice)

Metabolomic analyses of skeletal muscle in models of obesity have provided insights into the profound metabolic dysregulation that characterizes this condition. These studies often highlight changes in fatty acid oxidation and amino acid metabolism. nih.gov However, based on currently available broad search results, this compound has not been specifically identified as a key altered metabolite in the skeletal muscle of obese mice. The focus of such studies has largely been on alterations in pathways such as the tricarboxylic acid (TCA) cycle and beta-oxidation. nih.gov Comprehensive metabolomic datasets from such studies would need to be specifically interrogated to determine the presence and potential significance of this compound in the context of obesity-related metabolic dysfunction in skeletal muscle.

Iii. Enzymatic Studies and Mechanistic Investigations

Characterization of Enzymes Utilizing or Producing (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate

The enzymes associated with DEHU are primarily the alginate lyases that lead to its formation and the DEHU reductases that catalyze its conversion.

Alginate Lyases: These enzymes are classified into various polysaccharide lyase (PL) families and exhibit specificity towards the different blocks of the alginate polymer, namely poly-β-D-mannuronate (polyM), poly-α-L-guluronate (polyG), or the heterogeneous polyMG regions mdpi.commdpi.com. They can be endo- or exo-acting, with endolytic enzymes randomly cleaving internal glycosidic bonds and exolytic enzymes acting on the polysaccharide ends researchgate.netmdpi.comnih.gov. The substrate specificity of several characterized alginate lyases is detailed below.

EnzymeSource OrganismSubstrate SpecificityOptimal pHOptimal Temp. (°C)Specific Activity
Alg62 Bacillus subtilis WB600High activity toward sodium alginate and polyG; also active on polyM (bifunctional) mdpi.com8.0 mdpi.com30 mdpi.com318.21 U/mL (optimized) mdpi.com
AL2 Flammeovirga sp.High activity on alginate mdpi.com9.0 mdpi.comresearchgate.net37 mdpi.comresearchgate.net151.6 ± 12.8 µmol h⁻¹ mg⁻¹ mdpi.comresearchgate.net
Alg169 Psychromonas sp. SP041Active on sodium alginate nih.gov7.0 nih.gov25 nih.govNot specified
BePL17 Bacteroides eggerthiiPrefers M-blocks (exo-acting) nih.govNot specifiedNot specifiedNot specified
BePL6 Bacteroides eggerthiiStrictly G-block specific (exo-acting) nih.govNot specifiedNot specifiedNot specified

DEHU Reductase: The enzyme responsible for the utilization of DEHU is an NADPH-dependent reductase, often referred to as DEHU reductase (A1-R). This enzyme catalyzes the reduction of the aldehyde group of DEHU to form 2-keto-3-deoxy-D-gluconate (KDG) researchgate.net. Detailed kinetic analyses have characterized its high specificity for DEHU and its coenzyme, NADPH. It belongs to the aldo-keto reductase (AKR) or short-chain dehydrogenase/reductase (SDR) superfamilies, which are known for their roles in metabolizing aldehydes and ketones researchgate.netresearchgate.net.

The mechanisms of the key enzymes in the DEHU pathway have been elucidated through various biochemical studies.

Alginate Lyases: These enzymes operate via a β-elimination mechanism to cleave the 1-4 glycosidic bonds within the alginate polymer. This reaction results in the formation of an unsaturated uronic acid with a double bond between C4 and C5 at the non-reducing end of the resulting oligosaccharide nih.govmicrobialtec.comresearchgate.net. This unsaturated product is the direct precursor that spontaneously rearranges to form DEHU in the cell researchgate.net.

DEHU Reductase: As a member of the oxidoreductase family, DEHU reductase catalyzes a reduction reaction. The proposed mechanism involves the transfer of a hydride ion from the C4 position of the nicotinamide (B372718) ring of NADPH to the carbonyl carbon of the aldehyde group in DEHU researchgate.net. This reaction is stereospecific, leading to the formation of KDG with a defined configuration. The mechanism is analogous to that of other well-characterized aldo-keto reductases, which utilize a catalytic triad of amino acids (often Asp, Tyr, and Lys/Arg) to facilitate catalysis researchgate.net.

Structural studies have provided significant insights into the function of alginate-degrading enzymes.

Alginate Lyases: The three-dimensional structures of several alginate lyases have been solved, revealing distinct structural folds. Common architectures include the β-jelly roll fold (found in PL7, PL14, and PL18 families) and the (α/α)n toroid fold (PL5, PL15, PL17 families) researchgate.net. The active site is typically located in a cleft on the enzyme surface, where conserved catalytic residues orchestrate the β-elimination reaction.

DEHU Reductase and Related Oxidoreductases: The structure of DEHU reductase is expected to be similar to other members of the SDR and AKR superfamilies, which typically feature a TIM barrel or a Rossmann fold domain for coenzyme binding (NADPH) researchgate.net. The substrate-binding pocket's architecture determines the enzyme's specificity. For instance, the structure of a related enzyme, DepBRleg from the AKR18 family, which also reduces a keto-intermediate, revealed a large substrate-binding site that accommodates bulky substrates and suggests how specific residues contribute to NADPH specificity over NADH researchgate.net. Structural analysis of oxidoreductase DsbA in complex with a peptide substrate has also shed light on how the interface between domains can be a key determinant of substrate specificity nih.gov.

Compound as a Probe or Substrate in Enzyme Assays

This compound serves as a crucial substrate for assaying the activity of DEHU reductase. A common method is a continuous spectrophotometric assay that monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ as DEHU is reduced. This assay allows for the determination of key kinetic parameters such as Km and Vmax for both the DEHU substrate and the NADPH coenzyme.

Conversely, the activity of alginate lyases is typically measured by monitoring the formation of the unsaturated uronate product, which is the precursor to DEHU. This is achieved by measuring the increase in absorbance at 235 nm, characteristic of the C4-C5 double bond formed during the β-elimination reaction microbialtec.com.

Enzyme Engineering and Biocatalysis Applications

The enzymes involved in alginate degradation hold potential for various biotechnological applications, from the production of bioactive oligosaccharides to biofuel development. Enzyme engineering is a powerful tool to enhance their properties for industrial use.

To overcome the limitations of low yields from native sources, alginate-degrading enzymes are frequently produced through recombinant expression, most commonly in Escherichia coli researchgate.netnih.gov. This approach facilitates large-scale production and allows for detailed functional characterization and protein engineering.

Studies have successfully expressed and characterized various alginate lyases from marine bacteria mdpi.commdpi.comnih.gov. The characterization of these recombinant enzymes involves determining their optimal reaction conditions (pH and temperature), stability, metal ion requirements, and kinetic properties mdpi.comnih.gov. For example, the recombinant alginate lyase Alg169 was found to have its optimal activity at a neutral pH of 7.0 and a temperature of 25 °C, with its activity being significantly enhanced by several divalent metal ions like Mn²⁺, Co²⁺, and Ca²⁺ nih.gov. Similarly, the characterization of recombinant hydrolases involved in arabinan degradation has provided models for understanding how complex polysaccharides are broken down through the synergistic action of multiple enzymes mdpi.com. The principles derived from these studies are directly applicable to the functional characterization of recombinantly expressed DEHU reductase, providing a pathway to investigate its structure-function relationships and engineer it for specific biocatalytic purposes.

Potential for Directed Evolution and Mutagenesis for Catalytic Optimization

The optimization of biocatalytic processes involving complex molecules like this compound often necessitates the enhancement of enzyme performance beyond the capabilities of their native forms. Directed evolution and site-directed mutagenesis have emerged as powerful strategies for tailoring enzyme activity, specificity, and stability for specific industrial applications. While research directly focused on the enzymatic engineering of pathways involving this compound is nascent, extensive studies on enzymes with similar substrate specificities and reaction mechanisms provide a strong foundation for future optimization efforts.

The principles of directed evolution mimic the process of natural selection in a laboratory setting. This involves generating a library of enzyme variants through random mutagenesis, followed by screening for improved performance in a desired reaction. This iterative process of mutation and selection can lead to the development of highly efficient and specific biocatalysts.

Key enzyme classes that could be targeted for engineering to act on this compound or its precursors include dihydroxy-acid dehydratases, aldo-keto reductases, and enzymes involved in sugar acid pathways.

Case Studies in Related Enzyme Engineering:

Dihydroxy-acid Dehydratases (DHADs): Protein engineering of a thermophilic DHAD from Sulfolobus solfataricus has demonstrated the potential to significantly enhance its catalytic activity. Through iterative saturation mutagenesis, a triple mutant was created with a 10-fold higher activity for glycerate dehydration. nih.gov Computational analysis revealed that the improved performance was due to a smaller substrate-binding pocket and the formation of new hydrogen bonds. nih.gov

Aldo-Keto Reductases (AKRs): AKRs are involved in the reduction of aldehydes and ketones, functional groups present in this compound. Studies on AKR1D1 have shown that specific mutations can dramatically impact enzyme activity and stability, leading to conditions like bile acid deficiency. nih.gov This knowledge of structure-function relationships in AKRs can inform the design of mutagenesis strategies to alter substrate specificity and enhance catalytic efficiency for novel substrates.

Strategies for Catalytic Optimization:

The following table outlines potential strategies for the directed evolution and mutagenesis of enzymes relevant to the synthesis or modification of this compound.

StrategyDescriptionPotential Target EnzymesExpected Outcome
Iterative Saturation Mutagenesis (ISM) Involves systematically mutating specific amino acid residues within the enzyme's active site to all other possible amino acids.Dihydroxy-acid dehydratases, Aldo-keto reductasesEnhanced substrate specificity, increased catalytic activity, altered stereoselectivity.
Error-Prone PCR (epPCR) Introduces random mutations throughout the gene encoding the enzyme.Enzymes in a biosynthetic pathwayGeneration of a diverse library of enzyme variants for screening of improved properties like thermal stability or solvent tolerance.
Computational Modeling and Site-Directed Mutagenesis Uses computer models of the enzyme structure to predict beneficial mutations, which are then introduced using site-directed mutagenesis.Dehydrogenases, OxidoreductasesRational design of enzymes with improved affinity for this compound or its precursors.
Pathway Engineering and Optimization Involves the co-expression and optimization of multiple enzymes in a biosynthetic pathway to improve the overall conversion of a starting material to the final product.Enzymes of the glucuronic acid pathway or novel synthetic pathwaysIncreased titer, yield, and productivity of this compound.

Future Outlook:

The application of directed evolution and mutagenesis holds significant promise for the development of efficient and sustainable biocatalytic routes for the production of this compound. By leveraging the knowledge gained from engineering related enzyme classes and employing advanced techniques in protein engineering, it will be possible to create novel biocatalysts with tailored properties for industrial-scale synthesis. Future research will likely focus on identifying the specific enzymes involved in the natural biosynthesis of this compound or designing novel pathways and then applying iterative rounds of mutagenesis and screening to optimize their catalytic performance.

Iv. Synthetic Routes and Chemical Transformations

Chemoenzymatic Synthesis Approaches

Chemoenzymatic synthesis leverages the high selectivity of biological catalysts, such as enzymes, to perform challenging chemical transformations. This approach is particularly valuable for creating stereochemically complex molecules with high purity, often under mild reaction conditions. nih.gov

The stereoselective reduction of prochiral carbonyl groups is a cornerstone of chemoenzymatic synthesis for producing chiral alcohols, including hydroxy-oxoesters. nih.gov Enzymes such as ketoreductases (KREDs) and alcohol dehydrogenases (ADHs) are highly efficient and selective biocatalysts for reducing ketones to their corresponding secondary alcohols in a stereoselective manner. nih.govresearchgate.net These enzymes are widely used in the synthesis of chiral alcohols with one or more stereocenters. researchgate.net

The synthesis of chiral hydroxy acids and esters often involves the asymmetric reduction of a corresponding keto group. nih.gov For instance, ketoreductases have been successfully used for the dynamic reductive kinetic resolution (DYRKR) of bulky α-amino β-keto esters, yielding products with excellent diastereoselectivity and enantioselectivity (>99% dr, >99% de). rsc.orgresearchgate.net While a specific ketoreductase for (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate is not documented in the provided literature, the established success of these enzymes on analogous substrates highlights their potential. The choice of enzyme and reaction conditions is critical for controlling the stereochemical outcome.

Key enzyme classes and their characteristics are summarized in the table below.

Enzyme ClassSource Organism (Example)Substrate Type (Example)Key Feature
Alcohol Dehydrogenase (ADH)Lactobacillus kefirSterically demanding ketones, keto estersHigh stereoselectivity for producing (R)-alcohols. nih.gov
Ketoreductase (KRED)Exiguobacterium sp.Bulky α-amino β-keto estersExcellent stereoselectivity (>99% de, >99% dr) via dynamic reductive kinetic resolution. rsc.orgresearchgate.net
Xylose ReductaseCandida tenuisAromatic α-keto estersEnables synthesis of chiral mandelate (B1228975) derivatives. nih.gov

This table presents examples of enzyme classes and their applications in the synthesis of chiral hydroxy esters, demonstrating the general approach applicable to complex molecules.

Whole-cell biocatalysis offers a practical alternative to using isolated enzymes, as it provides the necessary enzymes and cofactor regeneration systems within a single biological entity. nih.gov Recombinant microorganisms, such as Escherichia coli, can be engineered to co-express a desired ketoreductase and a secondary enzyme, like formate (B1220265) dehydrogenase (FDH), for cofactor recycling (regenerating NADH from NAD+). nih.gov This strategy creates a robust and efficient system for producing chiral alcohols from keto esters. nih.gov For example, E. coli co-expressing Candida tenuis xylose reductase and Candida boidinii formate dehydrogenase has been used for the powerful synthesis of ethyl R-4-cyanomandelate. nih.gov

Furthermore, various microbial species are known to synthesize polyhydroxyalkanoates (PHAs) from different carbon sources. Pseudomonas aeruginosa, for example, accumulates PHAs when grown on fatty acids, producing monomer units such as 3-hydroxyvalerate (B1259860) and higher analogues. nih.gov This inherent metabolic capability of microorganisms to produce hydroxylated acids underscores their potential for synthesizing complex structures like dihydroxy-dioxohexanoates through fermentation or biotransformation processes.

Chemical Synthesis of (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoic Acid and its Derivatives

Traditional chemical synthesis provides a versatile platform for constructing complex molecules, offering access to a wide range of derivatives through controlled, stepwise reactions.

A common strategy for synthesizing optically active compounds is the "chiral pool" approach, which utilizes readily available, inexpensive chiral molecules as starting materials. elsevierpure.com Carbohydrates are a prominent source of chiral precursors due to their abundance of defined stereocenters. elsevierpure.com For a target molecule with (4S,5S) stereochemistry, a plausible starting material from the chiral pool could be D-glucose or a related sugar. A stereocontrolled synthesis of a chiral fragment for erythromycin (B1671065) A, for instance, was achieved in a multi-step process starting from D-glucose. rsc.org The synthesis would involve a series of transformations including protection of reactive groups, stereoselective modifications, and eventual oxidation to introduce the required keto and carboxylic acid functionalities.

Derivatization for Research Purposes and Structural Modification

The analysis of highly polar and reactive molecules like this compound, which contains aldehyde, ketone, hydroxyl, and carboxylic acid groups, often requires chemical derivatization prior to analysis by methods such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). nih.govnih.gov Derivatization serves to increase the stability and volatility of the analyte while improving its chromatographic performance and detection sensitivity. nih.gov

Common derivatization strategies for such polyfunctional compounds include:

Oximation and Silylation: For GC-MS analysis, a two-step process is common. First, the carbonyl groups (aldehyde and ketone) are converted to oximes using agents like methoxyamine. Subsequently, the active hydrogens on the hydroxyl and carboxyl groups are replaced with silyl (B83357) groups (e.g., trimethylsilyl) to increase volatility and thermal stability. nih.gov

Hydrazine-based Derivatization for LC-MS: Reagents containing a hydrazine (B178648) moiety can react with both carbonyl and carboxyl groups. For example, 2-hydrazinoquinoline (B107646) (HQ) can form hydrazones with aldehydes and ketones and, in the presence of coupling agents, form hydrazides with carboxylic acids. nih.gov Newer reagents like 4-(2-((4-bromophenethyl)dimethylammonio)ethoxy)benzenaminium (4-APEBA) are designed to label both aldehydes and carboxylic acids, incorporating an isotopic signature that aids in detection and identification during MS analysis. nih.gov

These structural modifications are essential tools for enabling the accurate quantification and structural elucidation of complex metabolites in biological and chemical research.

V. Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatographic methods are fundamental for the separation of (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate from complex biological samples prior to its detection and quantification. The choice of technique is dictated by the analytical objective, whether it be identification, quantification, or both.

Liquid chromatography coupled with mass spectrometry (LC-MS) stands as a powerful and highly selective technique for the analysis of this compound. This method combines the separation capabilities of liquid chromatography with the mass analysis and detection sensitivity of mass spectrometry. nih.govresearchgate.net For a polar compound such as this compound, hydrophilic interaction liquid chromatography (HILIC) is often a suitable separation strategy.

High-resolution mass spectrometry (HRMS) is particularly advantageous for the analysis of complex biological samples, as it can distinguish between ions with very similar mass-to-charge ratios, ensuring accurate spectral analysis. umb.edu LC-MS/MS, or tandem mass spectrometry, offers enhanced selectivity and sensitivity, which is crucial for distinguishing the target analyte from a complex background matrix. researchgate.net The detection of this compound would typically be performed in negative ion mode, given the presence of the carboxylate group.

A summary of a plausible LC-MS/MS method for the analysis of this compound is presented below:

ParameterDescription
Chromatography Hydrophilic Interaction Liquid Chromatography (HILIC)
Column Luna HILIC
Mobile Phase Isocratic mixture of acetonitrile (B52724) and ammonium (B1175870) acetate (B1210297) in water
Detection Tandem Mass Spectrometry (MS/MS)
Ionization Mode Negative Ion Electrospray (ESI-)
Monitored Transition Specific parent and daughter ion transitions for the analyte

This table is a representation of a typical LC-MS/MS method that could be adapted for the analysis of this compound based on methods for similar analytes.

High-performance liquid chromatography (HPLC) is a robust and widely used technique for the quantification of various organic molecules, including sugars and organic acids. nih.govnih.govresearchgate.net For the quantification of this compound, an HPLC system equipped with a suitable detector, such as a refractive index detector (RID) or an ultraviolet (UV) detector, can be employed. nih.govnih.gov

Given the structure of the compound, a cation-exchange column operated at a controlled temperature would be effective for its separation. researchgate.net The use of an isocratic mobile phase, such as a dilute acid solution, is common for the analysis of organic acids. protocols.io Quantification is achieved by comparing the peak area of the analyte in a sample to a calibration curve generated from standards of known concentrations.

A representative HPLC method for the quantification of compounds similar to this compound is outlined in the following table:

ParameterDescription
Chromatography High-Performance Liquid Chromatography (HPLC)
Column Cation-Exchange Column (e.g., Aminex HPX-87H)
Mobile Phase Isocratic, e.g., 0.01 N Sulfuric Acid
Flow Rate 0.6 mL/min
Detector Refractive Index Detector (RID) or UV Detector (at 210 nm)
Quantification External standard calibration

This table illustrates a general HPLC method suitable for the quantification of organic acids and can be adapted for this compound.

Integration into Metabolomics Workflows for Comprehensive Profiling

Metabolomics aims to comprehensively identify and quantify the complete set of small-molecule metabolites in a biological system. nih.govnih.gov The integration of this compound analysis into metabolomics workflows can provide valuable insights into its metabolic context and potential associations with physiological or pathological states. nih.govfrontiersin.org

LC-MS is a cornerstone of modern metabolomics, enabling the detection of thousands of metabolites in a single analysis. columbia.edu These metabolomic approaches can be broadly categorized as untargeted or targeted.

Untargeted metabolomics seeks to capture the broadest possible range of metabolites in a sample without a preconceived bias. nih.govresearchgate.net This hypothesis-generating approach is invaluable for discovering novel biomarkers and understanding global metabolic responses to various stimuli. nih.govmdpi.com In an untargeted workflow, all detected metabolic features are recorded and subjected to statistical analysis to identify those that are significantly altered between different experimental groups. The identification of these features, including potentially this compound, is then carried out by comparing their mass spectral data with reference libraries.

Target-list based approaches, a subset of targeted metabolomics, focus on the quantification of a predefined set of metabolites. mdpi.com This method offers higher sensitivity and specificity compared to untargeted approaches and is ideal for validating findings from discovery-phase studies. mdpi.com If this compound is identified as a metabolite of interest from an untargeted study, a targeted LC-MS/MS method can be developed for its precise and accurate quantification in a larger set of samples.

The general workflow for metabolomics studies is summarized below:

StepDescription
Sample Preparation Extraction of metabolites from biological matrices (e.g., plasma, urine, tissue).
Data Acquisition Analysis of extracts using LC-MS, typically in both positive and negative ionization modes.
Data Processing Peak detection, alignment, and normalization to generate a feature matrix.
Statistical Analysis Identification of significantly altered metabolic features using multivariate and univariate statistics.
Metabolite Identification Annotation of significant features by matching mass spectral data to databases.
Pathway Analysis Mapping identified metabolites to biochemical pathways to understand functional implications.

This table provides a generalized overview of a metabolomics workflow that can be applied to the study of this compound in complex biological samples.

Vi. Biological Interactions and Physiological Significance in Research Models

Role in Microbial Physiology and Metabolic Versatility

The metabolic versatility of microorganisms is a cornerstone of biotechnology. (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate, also known as 4-deoxy-L-erythro-5-hexoseulose uronate (DEH), plays a pivotal role in the microbial breakdown of alginate, a major polysaccharide found in brown macroalgae.

Alginate, an abundant marine biomass, is a valuable substrate for biofuel and biochemical production. However, many industrially relevant microorganisms, such as the yeast Saccharomyces cerevisiae, cannot naturally metabolize it. Researchers have successfully engineered S. cerevisiae to utilize alginate by introducing genes encoding for alginate-degrading enzymes. nih.gov

The metabolic pathway for alginate degradation involves its initial breakdown into unsaturated monosaccharides. These are subsequently converted to DEH. mdpi.comnih.gov In engineered yeast, DEH is then reduced to 2-keto-3-deoxy-D-gluconate (KDG) by the enzyme DEH reductase. nih.govsci-hub.box KDG is then further metabolized through native cellular pathways, ultimately leading to the production of ethanol or other desired bioproducts. nih.govresearchgate.net

Studies have demonstrated the successful production of bioethanol from alginate and its degradation products, including DEH, using engineered S. cerevisiae strains. nih.govresearchgate.net The efficiency of this process is an active area of research, with efforts focused on optimizing the expression and activity of the involved enzymes. nih.gov

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell, providing a detailed understanding of cellular physiology. nih.govnih.govresearchgate.net In the context of engineered microorganisms designed to utilize novel carbon sources like alginate, MFA is crucial for identifying metabolic bottlenecks and optimizing product yields.

Identification as a Metabolite in Eukaryotic Research Models

The detection and quantification of metabolites in eukaryotic systems provide valuable insights into physiological and pathological processes. While the role of this compound is well-established in microbial alginate metabolism, its presence and significance in mammalian systems are areas of growing interest.

Ionizing radiation is a significant environmental stressor that can induce a cascade of molecular and cellular changes in mammalian tissues. Metabolomic studies on rat brain tissue following exposure to ionizing radiation have revealed alterations in various metabolic pathways. However, current research has not specifically identified this compound as a significantly altered metabolite in these models. The focus of such studies has been on broader metabolic changes, and the detection of less common or novel metabolites remains a challenge.

Metabolic dysregulation, such as that observed in obesity, leads to profound changes in the metabolic profiles of various tissues, including skeletal muscle. mdpi.comresearchgate.netresearchgate.netnih.gov Comprehensive metabolomic analyses of skeletal muscle in obese mice have been conducted to identify biomarkers and understand the underlying mechanisms of insulin resistance and other metabolic complications. mdpi.comresearchgate.netresearchgate.net To date, these studies have not reported the detection of this compound. The analytical methods employed in metabolomics, such as mass spectrometry, are capable of detecting a wide range of compounds, but the identification of a specific molecule depends on its abundance and the availability of reference standards. mdpi.comresearchgate.net

Viii. Future Research Directions and Emerging Applications in Academic Research

Elucidation of Undiscovered Metabolic Pathways and Enzymes

The conventional understanding of DEHU metabolism involves its reduction to 2-keto-3-deoxy-D-gluconate (KDG) by a DEHU-specific reductase, which then enters the Entner-Doudoroff pathway. However, recent research has unveiled a previously unknown oxidative pathway for DEHU in the alginate-assimilating bacterium Flavobacterium sp. strain UMI-01. researchgate.net This discovery challenges the traditional view and suggests the existence of a more complex and versatile metabolic network for alginate degradation.

This novel oxidative pathway is initiated by the bifunctional enzyme FlRed, which can catalyze both the reduction and oxidation of DEHU. researchgate.net In the oxidative direction, FlRed converts DEHU to 2-keto-3-deoxy-D-glucarate (KDGR). researchgate.net Further research has identified two additional key enzymes in this pathway: FlDet, which converts KDGR to α-ketoglutaric semialdehyde (α-KGSA), and FlDeg, a dehydrogenase that oxidizes α-KGSA to α-ketoglutaric acid, a central metabolite in the citric acid cycle. researchgate.net This oxidative route provides a direct link from alginate to central metabolism without the net consumption of NAD(P)H, which is required in the reductive pathway. researchgate.net

Future research will likely focus on:

Investigating the prevalence of this oxidative pathway in other alginate-assimilating microorganisms.

Characterizing the regulation of the dual reductive and oxidative pathways to understand how cells balance these metabolic routes in response to different environmental conditions.

Searching for other novel enzymes and pathways related to DEHU metabolism in diverse organisms, which could reveal further metabolic plasticity.

Development of Novel Biocatalysts for Targeted Chemical Transformations

The enzymes involved in the metabolism of (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate represent a rich source of potential biocatalysts for various applications, from biorefineries to the synthesis of valuable chemicals.

DEHU-metabolizing enzymes such as DEHU reductases and the newly discovered enzymes of the oxidative pathway (FlRed, FlDet, and FlDeg) are of particular interest. researchgate.net These enzymes could be engineered to improve their stability, activity, and substrate specificity for use in biocatalytic processes. For instance, DEHU reductases have been identified in various bacteria, including Sphingomonas sp. A1 (A1-R) and Flavobacterium sp. strain UMI-01 (FlRed), and even in the brown alga Saccharina japonica (SjRed). These enzymes exhibit different coenzyme specificities (NADPH for A1-R and SjRed, NADH for FlRed), offering a toolkit of biocatalysts for different metabolic engineering strategies.

Alginate lyases , the enzymes responsible for depolymerizing alginate to produce DEHU, are also promising targets for biocatalyst development. frontiersin.org Both endo- and exo-type alginate lyases have been identified and characterized from various marine bacteria. frontiersin.org Immobilized alginate lyases have been shown to efficiently produce DEHU from alginate, demonstrating their potential for industrial applications. frontiersin.org

Future research in this area will likely involve:

Protein engineering of known DEHU-metabolizing enzymes and alginate lyases to enhance their catalytic properties.

Discovery of novel enzymes with unique properties from diverse environments through metagenomic screening.

Development of whole-cell biocatalysts that can efficiently convert alginate into biofuels and other valuable chemicals.

EnzymeOrganismFunctionCoenzyme
FlRedFlavobacterium sp. strain UMI-01DEHU reductase and oxidaseNADH/NAD+
A1-RSphingomonas sp. A1DEHU reductaseNADPH
SjRedSaccharina japonicaDEHU reductaseNADPH
FlDetFlavobacterium sp. strain UMI-01KDGR to α-KGSA conversionNot applicable
FlDegFlavobacterium sp. strain UMI-01α-KGSA dehydrogenaseNAD(P)+

Advanced Analytical Methodologies for in vivo Studies and Spatiotemporal Resolution

A deeper understanding of the dynamics of this compound metabolism requires the development and application of advanced analytical techniques that can provide high sensitivity, specificity, and spatiotemporal resolution. Currently, the detection and quantification of DEHU primarily rely on chromatographic methods.

Current analytical methods include:

Thin-Layer Chromatography (TLC): A simple and rapid method for the qualitative analysis of DEHU.

Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful technique for the sensitive and specific detection and quantification of DEHU.

Gas Chromatography-Mass Spectrometry (GC-MS): Another highly sensitive and specific method for DEHU analysis, often requiring derivatization.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD): A method developed for the straightforward analysis of DEHU.

While these methods are valuable, they typically require cell lysis, which prevents the study of DEHU metabolism in living cells and in real-time. Future research should focus on developing methods that can overcome these limitations.

Future directions in analytical methodologies include:

Development of genetically encoded biosensors: These could be engineered to fluoresce or produce a colorimetric signal in the presence of DEHU, allowing for the visualization of its concentration and distribution within living cells.

Advanced mass spectrometry imaging techniques: These could enable the label-free visualization of DEHU and its metabolites in tissues and single cells with high spatial resolution.

In vivo NMR spectroscopy: This could be used to non-invasively monitor the metabolic fate of isotopically labeled DEHU in real-time.

Deeper Integration of Multi-Omics Data for Systems Biology Understanding

A systems-level understanding of the role of this compound in cellular metabolism requires the integration of multiple "omics" datasets, including genomics, transcriptomics, proteomics, and metabolomics. Such an approach can reveal the complex interplay between genes, proteins, and metabolites in the DEHU metabolic network and its connections to other cellular processes.

A recent study employing a trans-omics approach to investigate metabolic dysregulation in the skeletal muscle of obese mice identified this compound as a significantly altered metabolite. nih.gov This finding suggests a potential role for this compound or its related pathways in the pathophysiology of metabolic diseases, a context far removed from its well-established role in microbial alginate degradation.

Future research in this area should aim to:

Combine multi-omics datasets from organisms grown under different conditions to reconstruct and model the DEHU metabolic network.

Use systems biology approaches to identify key regulatory nodes and control points within the network. mdpi.com

Integrate metabolic modeling with experimental data to predict metabolic fluxes and understand the dynamic behavior of the system.

Design of Chemical Probes and Enzyme Modulators for Mechanistic Research

The development of chemical tools, such as probes and enzyme modulators, is crucial for the detailed mechanistic investigation of the this compound metabolic pathway. Currently, there is a lack of such specific tools for studying DEHU and its associated enzymes.

Future research should focus on the design and synthesis of:

Isotopically labeled DEHU: This would be invaluable for metabolic flux analysis to trace the fate of DEHU through different pathways and to quantify the contributions of the reductive and oxidative routes.

Activity-based probes (ABPs): These probes could be designed to covalently label the active site of specific enzymes in the DEHU pathway, such as DEHU reductase. ABPs would allow for the direct assessment of enzyme activity in complex biological samples and could be used for enzyme discovery and inhibitor screening.

Specific enzyme inhibitors: Small molecule inhibitors of DEHU reductase or other enzymes in the pathway would be powerful tools to probe the physiological roles of these enzymes and to validate them as potential drug targets.

The design of such chemical probes could be guided by the principles of activity-based protein profiling (ABPP), which has been successfully applied to other enzyme classes, including oxidoreductases and carbohydrate-processing enzymes.

Exploration in New Biological Contexts and Model Organisms

While the primary known role of this compound is in the microbial degradation of alginate, emerging evidence suggests its presence and potential importance in a wider range of biological systems.

DEHU has been identified in:

Alginate-assimilating bacteria: Such as Flavobacterium sp. and Sphingomonas sp., which utilize it as a carbon source. researchgate.net

A brown alga: Saccharina japonica, where a DEHU reductase has been functionally identified, suggesting a role in the alga's own metabolism.

A probiotic bacterium: Lactiplantibacillus plantarum, where it was identified as a significantly abundant metabolite in the extracellular fermented broth. wikipedia.org

A medicinal plant: The rhizome of Paris polyphylla, a plant used in traditional medicine, was found to contain this compound. youtube.comsci-hub.box

Furthermore, the DEHU metabolic pathway has been engineered into non-alginate-assimilating organisms like Saccharomyces cerevisiae for the production of bioethanol from brown macroalgae.

Future research should continue to explore the presence and function of DEHU in these and other non-traditional biological contexts. This could lead to the discovery of novel physiological roles for this metabolite and its associated pathways, potentially in areas such as host-microbe interactions, plant biochemistry, and human health.

Organism/SystemBiological ContextPotential Significance
Flavobacterium sp.Alginate degradationModel for microbial carbon cycling in marine environments
Sphingomonas sp.Alginate degradationSource of novel biocatalysts for biorefineries
Saccharina japonica (Brown Alga)Endogenous metabolismUnderstanding alginate metabolism in its producer
Lactiplantibacillus plantarumProbiotic activityPotential role in host-microbe interactions
Paris polyphylla (Plant)Secondary metabolismPossible contribution to medicinal properties
Engineered Saccharomyces cerevisiaeBiofuel productionApplication in sustainable energy

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing the stereochemical purity of (4S,5S)-4,5-Dihydroxy-2,6-dioxohexanoate?

  • Methodological Answer :

  • Chiral HPLC : Use a chiral stationary phase (e.g., amylose- or cellulose-based columns) with UV detection at 210–260 nm to resolve enantiomers. Mobile phases often include hexane/isopropanol mixtures .
  • Polarimetry : Measure optical rotation at 589 nm (sodium D-line) to confirm enantiomeric excess.
  • NMR Spectroscopy : Analyze coupling constants (e.g., 3JHH^3J_{HH}) in 1^1H-NMR to verify stereochemistry. NOE (Nuclear Overhauser Effect) experiments can confirm spatial proximity of hydroxyl groups .

Q. How can researchers ensure the stability of this compound during storage and handling?

  • Methodological Answer :

  • Storage Conditions : Store at -20°C under inert gas (argon/nitrogen) to prevent oxidation. Lyophilized samples should be kept in vacuum-sealed containers to avoid hygroscopic degradation .
  • Solvent Compatibility : Avoid aqueous solutions at neutral or alkaline pH due to keto-enol tautomerization. Use acidic buffers (pH 3–5) or aprotic solvents (e.g., DMSO-d6 for NMR) .

Q. What synthetic routes are available for this compound, and how are intermediates purified?

  • Methodological Answer :

  • Enzymatic Synthesis : Use ketoreductases or aldolases for stereoselective hydroxylation. For example, glucose dehydrogenase can regenerate NADPH cofactors in asymmetric reductions .
  • Chemical Synthesis : Start with protected hexanoate derivatives (e.g., tert-butyldimethylsilyl ethers) to control regioselectivity. Purify intermediates via flash chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in proposed reaction mechanisms for this compound biosynthesis?

  • Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA software to model transition states and compare activation energies for competing pathways (e.g., hydride transfer vs. proton-coupled electron transfer). Basis sets like B3LYP/6-31G(d,p) are recommended .
  • MD Simulations : Analyze solvent effects and enzyme-substrate binding using AMBER or GROMACS. Focus on hydrogen-bond networks around the dihydroxy-dioxo motif .

Q. What experimental strategies can validate the environmental fate of this compound in aquatic systems?

  • Methodological Answer :

  • Microcosm Studies : Simulate biodegradation using sediment-water systems. Monitor compound degradation via LC-MS/MS and quantify metabolites (e.g., 2,6-dioxohexanoate derivatives) .
  • QSAR Modeling : Predict bioaccumulation potential using logP values and molecular descriptors (e.g., polar surface area = 110 Ų for this compound) .

Q. How can researchers optimize enantioselective catalysis for large-scale synthesis of this compound?

  • Methodological Answer :

  • High-Throughput Screening : Test chiral ligands (e.g., BINAP, Salen) with transition metals (Ru, Rh) in asymmetric hydrogenation. Use DOE (Design of Experiments) to optimize temperature, pressure, and solvent ratios .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undesired enantiomers. Monitor reaction progress via chiral GC .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.